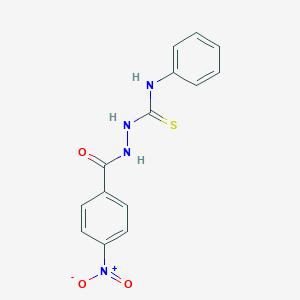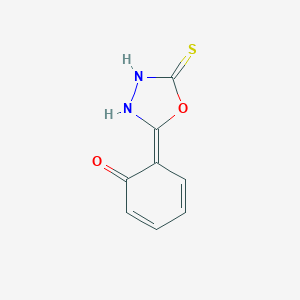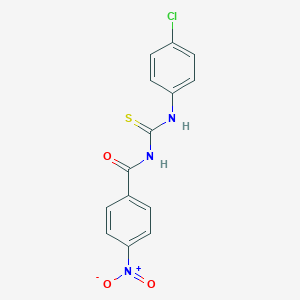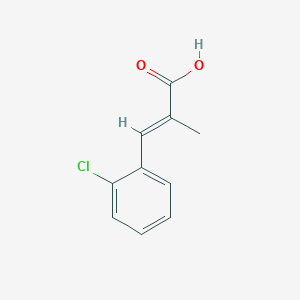![molecular formula C21H14FN3 B256875 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B256875.png)
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline (BFIQ) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BFIQ belongs to the class of indoloquinoxaline compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This compound has also been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the intrinsic pathway, leading to the cleavage of caspases and the activation of pro-apoptotic proteins. This compound has also been found to inhibit the activity of topoisomerases, leading to DNA damage and cell death. In animal models, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is its diverse biological activities, which make it a promising compound for further research. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for the development of new drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and bacterial infections. Another direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Additionally, the synthesis and optimization of this compound analogs could lead to the discovery of compounds with improved biological activities and solubility.
Métodos De Síntesis
The synthesis of 6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline is a multi-step process that involves the reaction of 2-nitrobenzyl bromide with 2-aminophenyl ketone, followed by the reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-fluoro-1,4-benzoquinone to form the final product, this compound. This method has been optimized to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
Fórmula molecular |
C21H14FN3 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
6-benzyl-9-fluoroindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H14FN3/c22-15-10-11-19-16(12-15)20-21(24-18-9-5-4-8-17(18)23-20)25(19)13-14-6-2-1-3-7-14/h1-12H,13H2 |
Clave InChI |
RJXQQMBCVNVOIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=NC5=CC=CC=C5N=C42 |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=NC5=CC=CC=C5N=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-(furan-2-yl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B256794.png)

![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)


![Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B256807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)
![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)
![1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B256814.png)



